molecular formula C16H13Cl2N5O3 B4600878 5-({[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4600878
M. Wt: 394.2 g/mol
InChI Key: MEYGOQFWBSJMKA-UHFFFAOYSA-N
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Description

5-({[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H13Cl2N5O3 and its molecular weight is 394.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0395447 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Dye Synthesis

Pyrazole derivatives serve as critical components in synthesizing heterocyclic dyes, demonstrating their utility in material science and chemistry. For example, the study on "5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes" illustrated the synthesis of carboxylic pyrazolone-based mono-/bi-heterocyclic dyes, highlighting the impact of substituent effects on the dyes' properties (Tao et al., 2019).

Coordination Polymers

The versatility of pyrazole derivatives extends to the construction of coordination polymers, as evidenced by "Synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands." This study underscores their role in assembling novel chiral and achiral coordination polymers with potential applications in material science and catalysis (Cheng et al., 2017).

Corrosion Inhibition

In the field of corrosion science, pyrazole derivatives have been investigated for their efficacy as corrosion inhibitors. The work titled "Pyrazole Derivatives as Corrosion Inhibitors for Steel in Hydrochloric Acid" demonstrates the potential of such compounds in protecting metals from corrosion, an essential aspect of industrial maintenance and sustainability (Herrag et al., 2007).

Molecular Structures and Supramolecular Assembly

The study on "Reduced 3,4'-bipyrazoles from a simple pyrazole precursor" delves into the synthetic sequence leading to reduced bipyrazoles and explores their molecular structures and supramolecular assembly. Such research is crucial for understanding the molecular basis of material properties and designing novel materials (Cuartas et al., 2017).

Antimicrobial Activity

Moreover, pyrazole derivatives have been synthesized to explore their antimicrobial properties, as seen in "Pyridazine Derivative and Related Compound, Part 18:1 Pyridazino [3′,4′:3,4]pyrazolo [5,1-c]-1,2,4-triazine-3-carboxylic Acid: Synthesis, Reactions, and Antimicrobial Activity." This highlights the importance of such compounds in developing new antimicrobial agents (El-Mariah et al., 2006).

Properties

IUPAC Name

5-[[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O3/c1-22-14(9(7-19-22)16(25)26)15(24)20-13-5-6-23(21-13)8-10-11(17)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,25,26)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYGOQFWBSJMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-({[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-({[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
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5-({[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
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5-({[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-({[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-({[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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